molecular formula C14H19NO B2643199 2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol CAS No. 1436156-55-6

2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol

Cat. No.: B2643199
CAS No.: 1436156-55-6
M. Wt: 217.312
InChI Key: LVNWVYPBHDBORS-UHFFFAOYSA-N
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Description

2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol is an organic compound with a complex structure that includes an ethyl group, a prop-2-ynyl group, and a 4-methylphenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with ethylamine and prop-2-ynylamine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.

Scientific Research Applications

2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antiviral properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Ethyl(prop-2-ynyl)amino]-1-(4-chlorophenyl)ethanol
  • 2-[Ethyl(prop-2-ynyl)amino]-1-(4-fluorophenyl)ethanol
  • 2-[Ethyl(prop-2-ynyl)amino]-1-(4-bromophenyl)ethanol

Uniqueness

2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring

Biological Activity

2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol is an organic compound notable for its unique structure and potential biological activities. Its molecular formula is C13H17NC_{13}H_{17}N with a molecular weight of approximately 217.31 g/mol. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development, particularly for antimicrobial and antiviral properties.

Chemical Structure and Properties

The compound features several functional groups, including an amino group and an alcohol group, which contribute to its reactivity and biological activity. The presence of the ethyl and prop-2-ynyl moieties enhances its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes, receptors, or proteins involved in various biological pathways. The compound's structure may facilitate binding to these targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Investigations into its antiviral potential are ongoing, with some studies indicating efficacy against certain viral strains.
  • Cytotoxic Effects : The compound may show cytotoxicity towards specific cancer cell lines, making it a candidate for further research in oncology.

Antimicrobial Activity

A study assessing various monomeric alkaloids found that compounds with similar structures exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential effectiveness.

Cytotoxicity Studies

In a related investigation, compounds featuring similar functional groups demonstrated cytotoxic effects on cancer cell lines. For instance, derivatives with a phenolic structure showed varying degrees of inhibition against tumor cells . The unique combination of the propynyl group with an ethylene amine structure in our compound may enhance its therapeutic profile.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several derivatives similar to this compound. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited stronger antibacterial activity against Bacillus subtilis and Escherichia coli, suggesting that modifications to the structure could enhance efficacy .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of structurally related compounds against various cancer cell lines. Results indicated that certain derivatives exhibited promising cytotoxicity, particularly when functionalized with specific substituents on the aromatic ring . This highlights the potential for this compound as a lead compound in cancer drug development.

Comparative Analysis

Compound NameMolecular FormulaKey CharacteristicsBiological Activity
This compoundC13H17NEthylene amine structurePotential antimicrobial and cytotoxic effects
2-Amino-1-(4-methylphenyl)ethanolC9H13NOSimpler structureExhibits cytotoxic effects
N-Ethyl-N-(2-hydroxyethyl)-m-toluidineC12H17NSimilar amine functionalityUsed in pharmaceuticals

Properties

IUPAC Name

2-[ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-10-15(5-2)11-14(16)13-8-6-12(3)7-9-13/h1,6-9,14,16H,5,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNWVYPBHDBORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#C)CC(C1=CC=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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